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Cat. No.: B8115660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of Tpc2-
A1-P, a synthetic agonist of the Two-Pore Channel 2 (TPC2). TPC2 is a critical ion channel

located on endo-lysosomal membranes, implicated in a variety of cellular processes and

disease states. Tpc2-A1-P has emerged as a valuable tool for dissecting the nuanced roles of

TPC2 by selectively activating the channel in a manner that mimics the endogenous ligand

phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).

Core Physiological Effects of Tpc2-A1-P
Tpc2-A1-P primarily functions by inducing a conformational change in the TPC2 channel that

favors the permeation of sodium ions (Na⁺) over calcium ions (Ca²⁺)[1]. This selective

activation has profound implications for lysosomal function, cellular signaling, and the potential

for therapeutic intervention in various diseases.

Ion Selectivity and Channel Gating:

Activation of TPC2 by Tpc2-A1-P results in a predominantly Na⁺-selective current[1][2]. This

contrasts with the effects of the related compound Tpc2-A1-N, which mimics nicotinic acid

adenine dinucleotide phosphate (NAADP) and promotes a Ca²⁺-permeable state[1][2]. The

ability of TPC2 to switch its ion selectivity in response to different agonists is a unique

characteristic among ion channels, positioning it as a key integrator of distinct cellular signals.
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Lysosomal Function:

Tpc2-A1-P has been demonstrated to strongly promote lysosomal exocytosis, a process by

which lysosomes fuse with the plasma membrane to release their contents. This mechanism is

crucial for clearing accumulated waste products from cells and has shown potential for rescuing

cellular phenotypes in lysosomal storage diseases (LSDs). Furthermore, Tpc2-A1-P can

enhance autophagy, particularly under conditions of cellular stress, aiding in the degradation of

aggregated proteins and damaged organelles.

Therapeutic Potential in Lysosomal Storage Diseases:

The ability of Tpc2-A1-P to enhance lysosomal exocytosis and autophagy has made it a

promising candidate for therapeutic development in various LSDs, including Mucolipidosis type

IV (MLIV), Niemann-Pick type C1 (NPC1), and Batten disease. In cellular and animal models of

these diseases, Tpc2-A1-P has been shown to reduce the accumulation of cholesterol and

other stored materials, and to improve motor function.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of Tpc2-A1-P
on TPC2 channel activity.

Parameter Value Cell Line/System Reference

EC₅₀ for Ca²⁺ signals 10.5 µM

HEK293 cells stably

expressing

TPC2L11A/L12A

EC₅₀ for Na⁺ currents 0.6 µM

Endo-lysosomes from

HEK293 cells

expressing hTPC2

Ca²⁺/Na⁺ Permeability

Ratio (PCa/PNa)
0.04 ± 0.01

Endo-lysosomes from

TPC2-expressing cells

Experimental Protocols
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Detailed methodologies for key experiments investigating the effects of Tpc2-A1-P are outlined

below.

1. Ratiometric Intracellular Ca²⁺ Imaging:

Cell Culture and Transfection: HeLa or HEK293 cells are cultured in Dulbecco's Modified

Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For experiments

involving specific TPC2 variants, cells are transiently transfected with plasmids encoding the

desired constructs (e.g., plasma membrane-targeted human TPC2) using standard

transfection reagents.

Fluorescent Dye Loading: Cells are loaded with the ratiometric Ca²⁺ indicator Fura-2 AM

(typically 2-5 µM) in a physiological salt solution for 30-60 minutes at room temperature.

Imaging: Cells are imaged using an inverted fluorescence microscope equipped with a

ratiometric imaging system. Excitation wavelengths of 340 nm and 380 nm are used, and the

emission is collected at 510 nm.

Experimental Procedure: A baseline fluorescence ratio is recorded. Cells are then stimulated

with Tpc2-A1-P (typically 10-30 µM) in either a Ca²⁺-containing or a nominally Ca²⁺-free

medium. The change in the Fura-2 fluorescence ratio (340/380) is monitored over time to

determine the change in intracellular Ca²⁺ concentration.

2. Endo-lysosomal Patch-Clamp Electrophysiology:

Cell Culture and Lysosome Enlargement: HEK293 cells expressing the TPC2 channel of

interest are treated with vacuolin-1 (1 µM) for 2-4 hours to induce the enlargement of endo-

lysosomes, making them amenable to patch-clamping.

Lysosome Isolation: Enlarged endo-lysosomes are isolated from the cells using a gentle

homogenization protocol.

Patch-Clamp Recording: The whole-lysosome patch-clamp configuration is used. The bath

solution (cytosolic side) and the pipette solution (luminal side) are composed of specific ionic

compositions to isolate the currents of interest (e.g., Na⁺ or Ca²⁺).
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Experimental Procedure: A holding potential is applied, and current-voltage (I-V)

relationships are determined using voltage ramps. Tpc2-A1-P (typically 10 µM) is applied to

the bath solution to activate TPC2 channels, and the resulting currents are recorded. The

reversal potential (Erev) is measured to determine the relative permeability of the channel to

different ions.

3. Lysosomal Exocytosis Assay (LAMP1 Translocation):

Cell Culture: Murine alveolar macrophages (wild-type and TPC2 knockout) are used.

Experimental Procedure: Cells are treated with either DMSO (vehicle control), Tpc2-A1-P
(30 µM), or a positive control such as ionomycin. The translocation of the lysosomal-

associated membrane protein 1 (LAMP1) to the cell surface, a marker of lysosomal

exocytosis, is measured.

Analysis: The amount of surface LAMP1 is quantified using immunofluorescence staining

and microscopy or flow cytometry.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways influenced by Tpc2-A1-P and a typical

experimental workflow for its investigation.
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Caption: TPC2 signaling pathways activated by Tpc2-A1-P and other ligands.
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Caption: A typical experimental workflow for investigating Tpc2-A1-P effects.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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